
1-((2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrol-3-yl)methyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route typically includes the following steps :
Staudinger Reaction: This reaction is used to yield benzylic amine, which is then converted into M-TETPO in a two-step procedure.
Functionalization: The compound is functionalized with either a maleimide or an azide group, allowing for specific labeling of cysteines or noncanonical amino acids.
Chemical Reactions Analysis
M-TETPO undergoes several types of chemical reactions, including:
Reduction: The stability of M-TETPO against reduction is tested using sodium ascorbate.
Substitution: M-TETPO can be attached to proteins via stable linkage, making it suitable for site-directed spin labeling (SDSL) in EPR spectroscopy.
Scientific Research Applications
M-TETPO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Protein Structural Dynamics: M-TETPO is used in EPR spectroscopy to study the structural dynamics of proteins within living cells.
Protein-Protein Interactions: The compound helps in probing protein-protein interactions by providing detailed information about the conformational changes in proteins.
Mechanism of Action
M-TETPO exerts its effects through site-directed spin labeling combined with EPR spectroscopy. The compound’s nitroxide group interacts with paramagnetic species, enabling the study of protein dynamics and interactions directly inside cells . The maleimide functionality allows for specific attachment to cysteines, providing stable linkage for EPR analysis .
Comparison with Similar Compounds
M-TETPO is compared with other nitroxide-based spin labels such as M-TEIO, Az-TEIO, and M-Proxyl . The key differences include:
Resistance to Reduction: M-TETPO shows higher resistance to reduction compared to other spin labels, making it more suitable for in-cell studies.
Functional Groups: M-TETPO has distinct functional groups that allow for specific labeling of cysteines, providing unique advantages in protein labeling.
Similar compounds include:
- M-TEIO
- Az-TEIO
- M-Proxyl
M-TETPO stands out due to its enhanced stability and bioresistance, making it a valuable tool in the study of protein dynamics and interactions within cellular environments.
Properties
Molecular Formula |
C17H25N2O3- |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(2,2,5,5-tetraethyl-1-oxidopyrrol-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H25N2O3/c1-5-16(6-2)11-13(17(7-3,8-4)19(16)22)12-18-14(20)9-10-15(18)21/h9-11H,5-8,12H2,1-4H3/q-1 |
InChI Key |
UQOWSODFYBHSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(N1[O-])(CC)CC)CN2C(=O)C=CC2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
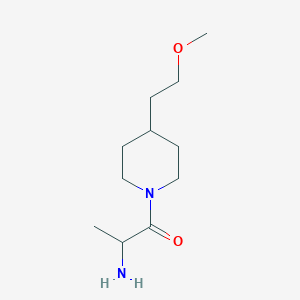
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

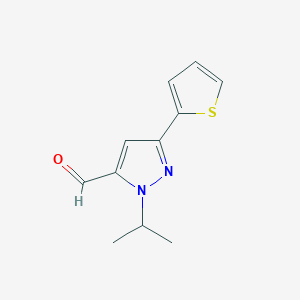
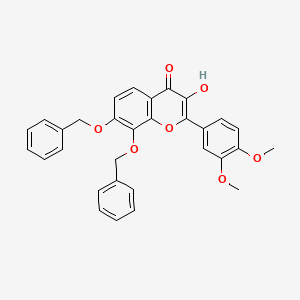
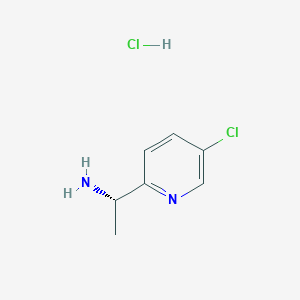
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
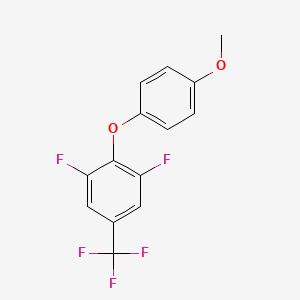
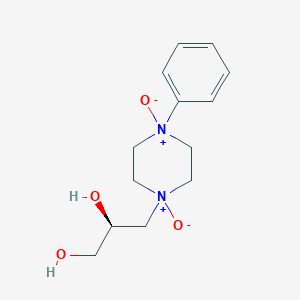
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
